Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine

Catalog No.
S3231413
CAS No.
1810068-31-5
M.F
C36H31F12O4P
M. Wt
786.595
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-...

CAS Number

1810068-31-5

Product Name

Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[2-[2,6-di(propan-2-yloxy)phenyl]-3,6-dimethoxyphenyl]phosphane

Molecular Formula

C36H31F12O4P

Molecular Weight

786.595

InChI

InChI=1S/C36H31F12O4P/c1-18(2)51-27-8-7-9-28(52-19(3)4)30(27)31-26(49-5)10-11-29(50-6)32(31)53(24-14-20(33(37,38)39)12-21(15-24)34(40,41)42)25-16-22(35(43,44)45)13-23(17-25)36(46,47)48/h7-19H,1-6H3

InChI Key

XEACOTDENIXQLW-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC

Solubility

not available
  • Catalyst Precursor: Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine functions as a precursor for catalysts in numerous cross-coupling reactions. These reactions form new carbon-carbon bonds between different organic molecules. Some examples include:
    • Buchwald-Hartwig coupling
    • Suzuki-Miyaura coupling
    • Stille coupling
    • Sonogashira coupling
    • Negishi coupling
    • Heck coupling
    • Hiyama coupling

By combining this ligand with a metal source (often palladium or nickel), chemists can create a highly efficient catalyst for these crucial reactions in organic synthesis.

  • Fine-Tuning Catalyst Properties: The structure of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine allows for some control over the catalyst's properties. The bulky substituents on the biphenyl group (3,6-dimethoxy-2',6'-bis(1-methylethoxy)) can influence the steric environment around the metal center, affecting the reaction rate and selectivity. Additionally, the electronic properties of the ligand, influenced by the trifluoromethyl groups, can further modulate the catalyst's activity.

Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine is a complex organophosphorus compound characterized by its unique molecular structure and significant fluorinated substituents. The compound has the molecular formula C36H31F12O4PC_{36}H_{31}F_{12}O_{4}P and a predicted boiling point of approximately 580.7 °C. Its structure features two 3,5-bis(trifluoromethyl)phenyl groups and a biphenyl moiety with multiple methoxy and ethoxy substituents, contributing to its stability and reactivity in various chemical environments .

The reactivity of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine can be attributed to the presence of the phosphorus atom, which can participate in nucleophilic substitutions and coordination reactions. The trifluoromethyl groups enhance the electron-withdrawing properties of the phenyl rings, making the compound more reactive towards electrophiles. Typical reactions may include:

  • Nucleophilic substitution: The phosphorus center can undergo nucleophilic attack by various nucleophiles.
  • Coordination with metals: The phosphine group can coordinate with transition metals, forming metal-phosphine complexes which are useful in catalysis .

The synthesis of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine typically involves multi-step synthetic routes including:

  • Formation of the biphenyl core: Starting from biphenyl derivatives, methoxy and ethoxy groups are introduced through alkylation reactions.
  • Introduction of trifluoromethyl groups: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or other fluorinated reagents.
  • Phosphination: The final step involves the introduction of the phosphine moiety through a reaction with phosphorus-containing reagents like phosphorus trichloride or phosphoric acid derivatives .

The unique properties of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine make it suitable for various applications:

  • Catalysis: It can serve as a ligand in metal-catalyzed reactions.
  • Material Science: Due to its thermal stability and unique electronic properties, it may be utilized in the development of advanced materials.
  • Pharmaceuticals: Potential applications in drug design and development due to its biological activity .

Interaction studies involving Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine focus on its behavior in biological systems and its interactions with metal ions. These studies are crucial for understanding its potential as a pharmaceutical agent or catalyst. Key aspects include:

  • Metal coordination: The ability to form stable complexes with transition metals is essential for catalytic applications.
  • Biological interactions: Investigating how this compound interacts with biomolecules can reveal insights into its pharmacological potential .

Several compounds share structural features with Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine. Notable examples include:

Compound NameStructure HighlightsUnique Features
Tris(2-(dimethylamino)ethyl)amineContains nitrogen instead of phosphorusStrong Lewis base
DiphenylphosphineSimpler structure with fewer substituentsCommonly used in organic synthesis
Bis(4-fluorophenyl)phosphineSimilar fluorinated phenyl groupsDifferent electronic properties due to fluorination

These compounds differ primarily in their functional groups and electronic properties while sharing similar core structures that influence their reactivity and applications.

XLogP3

11.3

Dates

Modify: 2023-08-19

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